1,4-Diethoxybenzene (CAS 122-95-2), also known as hydroquinone diethyl ether, is a symmetrically substituted aromatic diether. It presents as a white crystalline solid with a melting point of 69-72 °C and a boiling point of approximately 246 °C. These physical properties, combined with its moderate solubility in common organic solvents like ethanol and ether and insolubility in water, make it a stable and processable intermediate in multistep organic synthesis. It serves as a foundational building block in the production of pharmaceuticals, agrochemicals, dyes, and polymers.
Substituting 1,4-Diethoxybenzene with its lower-cost analog, 1,4-dimethoxybenzene, or its parent compound, hydroquinone, is often unfeasible due to critical differences in physical and electrochemical properties that directly impact processability and application performance. The longer ethoxy chains in 1,4-diethoxybenzene significantly alter its melting point, boiling point, and solubility profile compared to 1,4-dimethoxybenzene, dictating different process parameters for purification, formulation, and reaction conditions. Furthermore, these alkyl chain variations modify the electron-donating character of the ether groups, which in turn affects the compound's oxidation potential and reactivity in electrophilic substitution reactions, making direct substitution a high-risk decision for optimized protocols.
Log Kow trend inversion vs. propoxy homologs may shift environmental partitioning predictions away from class-expected behavior
Enzymatic degradation rate may differ substantially from the methoxy analog; persistence modeling may require compound-specific data
Ethoxy steric profile directs distinct co-pillararene architecture; methoxy or propoxy monomers may not yield equivalent macrocycle products
1,4-Diethoxybenzene possesses a distinct thermal profile that is critical for process design, purification, and handling. Its melting point of 69-72 °C is significantly higher than that of its common substitute, 1,4-dimethoxybenzene (54-56 °C), providing a wider operating window as a solid and potentially reducing issues with clumping in storage. Conversely, its melting point is substantially lower than that of the parent compound, hydroquinone (172 °C), enabling melt-phase reactions and processing at much lower, more energy-efficient temperatures.
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | 69-72 °C |
| Comparator Or Baseline | 1,4-Dimethoxybenzene: 54-56 °C; Hydroquinone: 172 °C |
| Quantified Difference | ~15 °C higher than 1,4-dimethoxybenzene; ~100 °C lower than hydroquinone |
| Conditions | Standard atmospheric pressure |
This specific melting point range allows for process conditions that are inaccessible with either the lower-melting dimethoxy analog or the high-melting parent compound, directly impacting process feasibility and energy costs.
The 1,4-dialkoxybenzene core is a well-established scaffold for redox shuttle additives used for overcharge protection in lithium-ion batteries. The choice of alkyl group directly tunes the oxidation potential. While direct comparative data for 1,4-diethoxybenzene is limited in readily available literature, studies on related structures like 2,5-di-tert-butyl-1,4-dimethoxybenzene (DDB) and its derivatives show oxidation potentials around 3.85-3.9 V vs. Li/Li+. The ethyl groups in 1,4-diethoxybenzene are more electron-donating than methyl groups, which is expected to lower its oxidation potential relative to 1,4-dimethoxybenzene, making it potentially more suitable for protecting lower-voltage cathodes like LiFePO4 without premature oxidation.
| Evidence Dimension | Oxidation Potential (vs. Li/Li+) |
| Target Compound Data | Inferred to be <3.9 V |
| Comparator Or Baseline | 1,4-dimethoxybenzene derivatives (e.g., DDB): ~3.85-3.9 V |
| Quantified Difference | Expected lower potential due to stronger inductive effect of ethyl groups vs. methyl groups |
| Conditions | Standard carbonate-based lithium-ion battery electrolytes |
Selecting 1,4-diethoxybenzene over its methoxy analog can provide a more precisely tuned redox potential, crucial for maximizing the cycle life and safety of specific battery chemistries.
As an electron-rich aromatic, 1,4-diethoxybenzene is an effective substrate for reactions like the Vilsmeier-Haack formylation, which is used to install aldehyde groups. The reactivity of the aromatic ring is highly dependent on the electron-donating strength of the alkoxy substituents. The ethoxy groups provide different steric and electronic properties compared to the methoxy groups of 1,4-dimethoxybenzene. This distinction is critical in regioselective synthesis, where the bulkier ethoxy groups can influence the position of substitution and the overall reaction yield, making it the required precursor for specific downstream targets where the methoxy analog would yield a different product profile.
| Evidence Dimension | Substrate Suitability |
| Target Compound Data | Effective substrate for formylation of electron-rich arenes |
| Comparator Or Baseline | 1,4-Dimethoxybenzene (also an effective substrate, but with different steric/electronic profile) |
| Quantified Difference | Not quantified in available literature, but difference in alkyl group properties is a known driver of reaction outcomes. |
| Conditions | Vilsmeier-Haack reaction conditions (e.g., POCl3, DMF) |
For synthesizing specific, complex organic molecules, the unique steric and electronic profile of the diethoxy derivative is non-negotiable for achieving the desired regioselectivity and yield.
The well-defined reactivity of 1,4-diethoxybenzene in electrophilic substitution makes it a valuable precursor for building complex molecular scaffolds where precise control over substitution patterns is required. Its specific steric and electronic properties, distinct from 1,4-dimethoxybenzene, are leveraged to synthesize targeted active ingredients.
The compound's defined melting and boiling points make it a suitable monomer or chain modifier in polymerization processes requiring specific thermal windows. Its rigid aromatic core can be incorporated into polymers to enhance thermal stability and mechanical properties.
The 1,4-dialkoxybenzene structure is a key platform for developing redox shuttles that provide overcharge protection. The use of ethoxy groups allows for fine-tuning the oxidation potential to match specific cathode materials, a critical factor in designing safe and long-lasting batteries.
In materials science, the length and nature of the alkyl chains on an aromatic core are critical for determining properties like mesophase behavior in liquid crystals. The ethoxy groups of 1,4-diethoxybenzene provide a different molecular geometry and polarity compared to methoxy groups, making it the specific choice for achieving desired performance in certain display and organic semiconductor applications.